molecular formula C11H12N2O B133437 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-31-5

3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B133437
CAS RN: 16867-31-5
M. Wt: 188.23 g/mol
InChI Key: DKKRVLCXVRLMMU-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as EMM-PP, is a heterocyclic compound with a wide range of applications in the field of medicinal chemistry. It is an important building block for the synthesis of pharmaceuticals, agrochemicals, and other small molecules. EMM-PP has been widely studied due to its potential applications in medicinal chemistry, including the development of new drugs and the optimization of existing drugs.

Scientific Research Applications

Chemical Modification and Biological Properties Optimization

The chemical modification of pyrido[1,2-a]pyrimidin-4-one derivatives has been explored to enhance biological properties like analgesic effects. Ukrainets et al. (2015) studied the methylation of the pyridine moiety, particularly focusing on analgesic properties using the "acetic acid writhing" model. This modification showed increased biological activity in certain derivatives, indicating potential in pain management applications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis and Structural Analysis

Molnár et al. (2009) focused on the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Their work involved thermal cyclization and decarboxylation processes. This research contributes to the fundamental understanding of the chemical behavior and properties of these compounds, important for their potential applications in various fields (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).

Antiproliferative Activity Against Cancer Cell Lines

A study by Mallesha et al. (2012) synthesized new derivatives of pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect against human cancer cell lines. Certain compounds exhibited significant activity, suggesting the potential for these compounds in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for pyrido[1,2-a]pyrimidin-4-one derivatives. For instance, a study by Mohsenimehr et al. (2014) utilized a one-pot synthesis approach under solvent-free conditions, demonstrating a greener and more efficient method of producing these compounds (Mohsenimehr, Mamaghani, Shirini, Sheykhan, & Azimian Moghaddam, 2014).

properties

IUPAC Name

3-ethyl-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-9-8(2)12-10-6-4-5-7-13(10)11(9)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKRVLCXVRLMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC=CN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388872
Record name 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16867-31-5
Record name 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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